molecular formula C14H19BrClNO5 B4003717 N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid

N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid

Cat. No.: B4003717
M. Wt: 396.66 g/mol
InChI Key: OYVJIYROIOOSRI-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid is a complex organic compound that features a combination of bromine, chlorine, and phenoxy groups

Properties

IUPAC Name

N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrClNO.C2H2O4/c1-12(2,3)15-6-7-16-11-5-4-9(13)8-10(11)14;3-1(4)2(5)6/h4-5,8,15H,6-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVJIYROIOOSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The process often includes:

    Halogenation: Introduction of bromine and chlorine atoms to the phenol ring.

    Etherification: Formation of the phenoxy group by reacting the halogenated phenol with an appropriate alkylating agent.

    Amine Introduction: Reaction of the phenoxy intermediate with 2-methylpropan-2-amine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and etherification processes, followed by purification steps such as crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy oxides, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A related compound with similar halogenation but lacking the amine and oxalic acid components.

    (4-bromo-2-chlorophenoxy)acetic acid: Another phenoxy derivative with different functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid
Reactant of Route 2
N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid

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